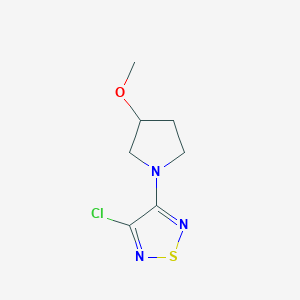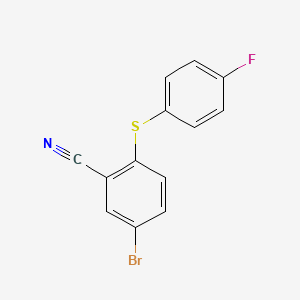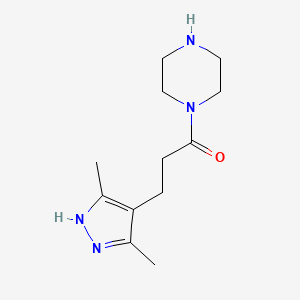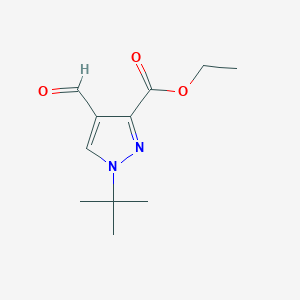
Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. In this case, the pyrazole ring is substituted with an ethyl group, a tert-butyl group, and a formyl group (which is a carbonyl group bonded to a hydrogen atom) .
Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a pyrazole ring attached to various substituents. X-ray crystallography and DFT analyses have been used to characterize the molecular and crystal structure of related compounds .Chemical Reactions Analysis
Tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, tert-butyl carbamates are known to be highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .Aplicaciones Científicas De Investigación
Synthesis of New Compounds
A study by Ivanov et al. (2017) reported the synthesis of ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates for the first time through diazotization and a new method involving a reaction between 7-amino-3-tert-butyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carboxylic acid and I2/TEA followed by NaBH4 treatment, leading to mild decarboxylation and novel 8-halo-substituted derivatives (Ivanov et al., 2017).
One-Pot Synthesis Approach
Zhai et al. (2013) developed a one-pot approach to ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, demonstrating a tert-BuOLi-mediated Claisen condensation of 1,2-diarylethanones and ethyl oxalyl chloride, efficiently providing a pathway to exquisite triarylpyrazole-3-carboxylates with potential for drug discovery applications (Zhai et al., 2013).
Crystal Structure Analysis
Minga (2005) synthesized ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate and determined its crystal structure using X-ray diffraction, indicating potential for fungicidal and plant growth regulation activities (Minga, 2005).
Regioselective Synthesis
Ashton and Doss (1993) presented a study on the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, revealing insights into the structural assignments and the influence of different substituents on the regioselectivity of the synthesis process (Ashton & Doss, 1993).
Synthesis and Biological Activity
Li et al. (2010) synthesized ethyl 5-amino-l-(5′-methyl-l'-t-butyl-4′-pyrazolyl)carbonyl-3-methylthio 1H-pyrazole-4-carboxylate, exploring its fungicidal and plant growth regulation activities, demonstrating the compound's potential in agricultural applications (Li et al., 2010).
Mecanismo De Acción
Esters
are a class of organic compounds that are commonly used in a wide variety of applications, including as solvents, plasticizers, and in the manufacture of detergents and pharmaceuticals . They are known to undergo hydrolysis, a reaction with water that breaks the ester bond to form an alcohol and a carboxylic acid .
Pyrazoles
are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Pyrazole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
ethyl 1-tert-butyl-4-formylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-10(15)9-8(7-14)6-13(12-9)11(2,3)4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBGSHXHSIWUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1C=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


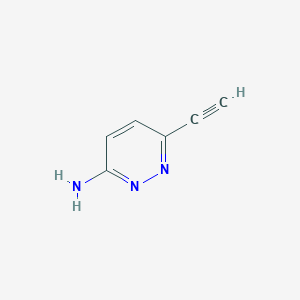
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1490009.png)


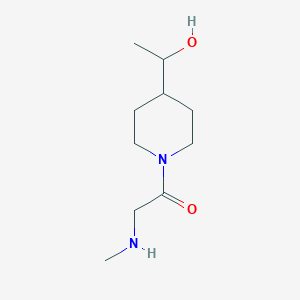
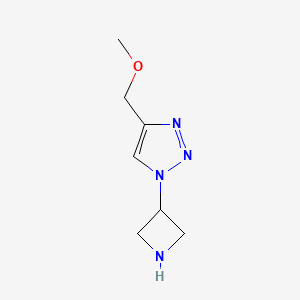
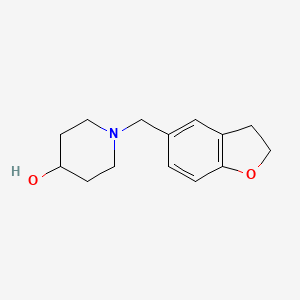
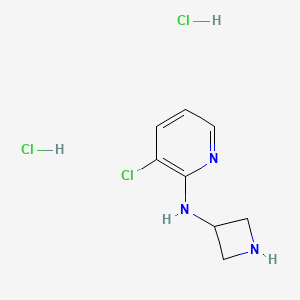
![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)
